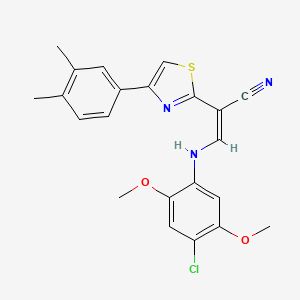
(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H20ClN3O2S and its molecular weight is 425.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, with the CAS number 374101-58-3, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20ClN3O2S
- Molecular Weight : 425.9 g/mol
- Structure : The compound features a thiazole ring and an acrylonitrile moiety, which are known for their diverse biological activities.
Antitumor Activity
Research has indicated that compounds containing thiazole rings exhibit notable antitumor properties. The presence of electron-donating groups in the phenyl ring enhances cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to (Z)-3 have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative effects. A study found that thiazole derivatives with specific substitutions demonstrated significant growth inhibition in HT29 and Jurkat cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | Jurkat |
| Compound 2 | 1.98 ± 1.22 | HT29 |
Anticonvulsant Activity
Thiazole-based compounds have also been explored for their anticonvulsant properties. A series of thiazole derivatives were synthesized and tested for their ability to prevent seizures in animal models:
- Mechanism of Action : The anticonvulsant activity is often linked to the modulation of neurotransmitter systems and ion channels involved in neuronal excitability .
The biological activity of (Z)-3 can be attributed to several mechanisms:
- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : By stabilizing neuronal membranes and modulating neurotransmitter release, it may provide protective effects against neurodegeneration.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- A recent study demonstrated that a thiazole derivative exhibited significant anti-Bcl-2 activity in Jurkat cells, suggesting a possible pathway for inducing apoptosis in cancer cells .
- Another investigation into the structure-activity relationship (SAR) revealed that specific substituents on the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines, emphasizing the importance of molecular modifications for optimizing therapeutic efficacy .
属性
IUPAC Name |
(Z)-3-(4-chloro-2,5-dimethoxyanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c1-13-5-6-15(7-14(13)2)19-12-29-22(26-19)16(10-24)11-25-18-9-20(27-3)17(23)8-21(18)28-4/h5-9,11-12,25H,1-4H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBZOPCURKZVPU-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3OC)Cl)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=C(C=C3OC)Cl)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














